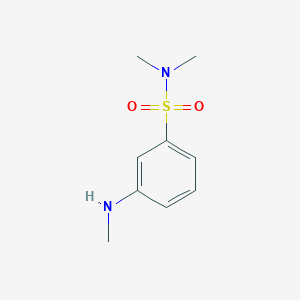
N,N-dimethyl-3-(methylamino)benzene-1-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N-dimethyl-3-(methylamino)benzene-1-sulfonamide is an organosulfur compound that belongs to the class of sulfonamides Sulfonamides are known for their wide range of applications, particularly in medicinal chemistry as antibacterial agents
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N,N-dimethyl-3-(methylamino)benzene-1-sulfonamide typically involves the sulfonation of aniline derivatives followed by N-alkylation. One common method includes the reaction of 3-(methylamino)aniline with chlorosulfonic acid to introduce the sulfonamide group. This intermediate is then subjected to N,N-dimethylation using reagents such as dimethyl sulfate or methyl iodide under basic conditions.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH are crucial for large-scale synthesis. Catalysts and solvents are selected to optimize the reaction efficiency and minimize by-products.
化学反応の分析
Types of Reactions: N,N-dimethyl-3-(methylamino)benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids or sulfonyl chlorides.
Reduction: Reduction reactions can convert the sulfonamide group to amines.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenation using bromine or chlorination under Lewis acid catalysis.
Major Products:
Oxidation: Sulfonic acids, sulfonyl chlorides.
Reduction: Amines.
Substitution: Halogenated derivatives.
科学的研究の応用
N,N-dimethyl-3-(methylamino)benzene-1-sulfonamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules, particularly in the development of new pharmaceuticals.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.
Medicine: Explored for its antibacterial properties and potential use in treating infections.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of N,N-dimethyl-3-(methylamino)benzene-1-sulfonamide involves its interaction with biological targets such as enzymes. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity by binding to the active site. This inhibition can disrupt essential biochemical pathways, leading to antibacterial effects or other therapeutic outcomes.
類似化合物との比較
Sulfamethoxazole: Another sulfonamide with antibacterial properties.
Sulfadiazine: Used in combination with other drugs to treat infections.
Sulfanilamide: The parent compound of many sulfonamide drugs.
Uniqueness: N,N-dimethyl-3-(methylamino)benzene-1-sulfonamide is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of both methyl and dimethylamino groups can enhance its solubility and interaction with biological targets, making it a valuable compound for research and development.
生物活性
N,N-Dimethyl-3-(methylamino)benzene-1-sulfonamide, also known as a sulfonamide compound, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound features a sulfonamide functional group attached to a dimethylated benzene ring with a methylamino substituent. This structural configuration is critical for its biological activity, particularly in interactions with various biological targets.
Anticancer Activity
Recent studies have highlighted the anticancer potential of sulfonamide derivatives, including this compound. For instance, research indicates that modifications to the sulfonamide group can enhance cytotoxic effects against various cancer cell lines. In vitro studies demonstrated significant activity against breast cancer (MDA-MB-468) and leukemia (CCRF-CM) cell lines, with IC50 values reported as low as 3.99 µM and 4.51 µM respectively .
Table 1: Anticancer Activity of Sulfonamide Derivatives
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | MDA-MB-468 | 3.99 |
| This compound | CCRF-CM | 4.51 |
The mechanism by which this compound exerts its anticancer effects involves the induction of apoptosis and cell cycle arrest. Studies have shown that treatment with this compound leads to increased levels of cleaved caspases 3 and 9, indicating activation of apoptotic pathways . Furthermore, molecular docking studies suggest that the compound interacts with key enzymes involved in cancer progression.
Cardiovascular Effects
Sulfonamide derivatives have also been investigated for their cardiovascular effects. A study evaluated the impact of various benzenesulfonamides on perfusion pressure using isolated rat heart models. The results indicated that certain derivatives could significantly alter coronary resistance, potentially through modulation of calcium channels .
Table 2: Effects on Coronary Resistance
| Compound | Dose (nM) | Effect on Coronary Resistance |
|---|---|---|
| Control | - | Baseline |
| This compound | 0.001 | Decreased |
Antiviral Activity
Emerging research suggests that sulfonamides may possess antiviral properties as well. A review highlighted the efficacy of certain sulfonamide derivatives against various viruses, including Newcastle disease virus and avian influenza virus . Although specific data on this compound's antiviral activity is limited, its structural analogs show promise in this area.
Case Studies and Research Findings
Several case studies have documented the biological activity of related sulfonamide compounds:
- Anticancer Study : A compound structurally similar to this compound was shown to inhibit cancer cell proliferation through apoptosis induction in MDA-MB-468 cells .
- Cardiovascular Research : An isolated heart study demonstrated that benzenesulfonamides can modulate coronary resistance, suggesting potential therapeutic applications in cardiovascular diseases .
特性
分子式 |
C9H14N2O2S |
|---|---|
分子量 |
214.29 g/mol |
IUPAC名 |
N,N-dimethyl-3-(methylamino)benzenesulfonamide |
InChI |
InChI=1S/C9H14N2O2S/c1-10-8-5-4-6-9(7-8)14(12,13)11(2)3/h4-7,10H,1-3H3 |
InChIキー |
GLESQKJKDNIQIL-UHFFFAOYSA-N |
正規SMILES |
CNC1=CC(=CC=C1)S(=O)(=O)N(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















